![molecular formula C11H13ClN2O2 B8802599 Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate](/img/structure/B8802599.png)
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
Overview
Description
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl-substituted phenylhydrazono group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate typically involves the reaction of 4-methylphenylhydrazine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
4-Chlorobenzophenone: A compound with a chloro-substituted benzophenone structure.
Benzyl carbinol: Another aromatic alcohol with a similar functional group.
Uniqueness
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChI Key |
IZJHYJDZIJLTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8802522.png)
![4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid](/img/structure/B8802535.png)
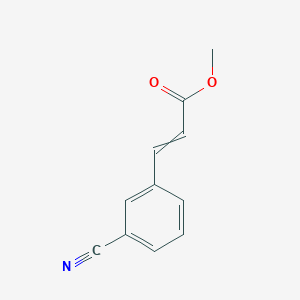
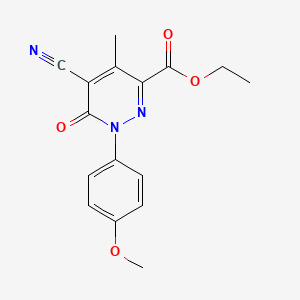

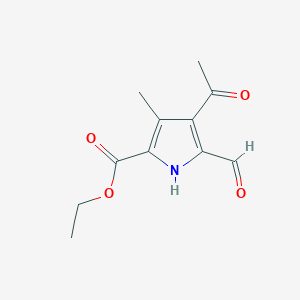
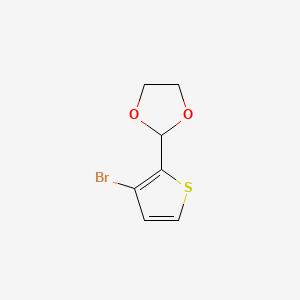
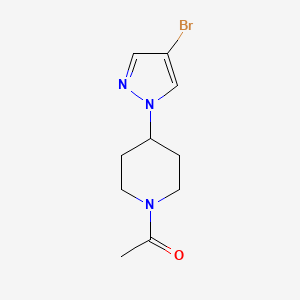

![5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8802564.png)
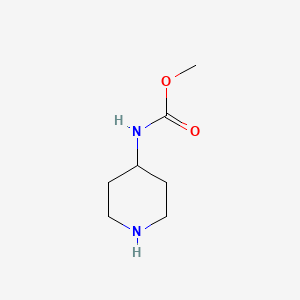
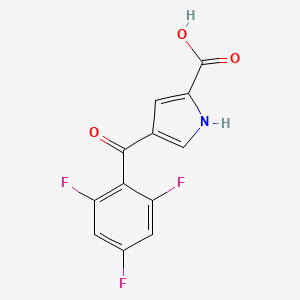
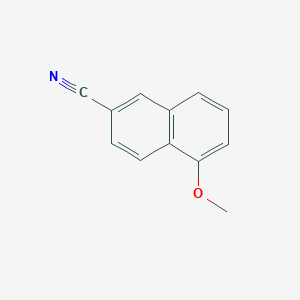
![Methyl 2-[(2-aminophenyl)sulfanyl]benzoate](/img/structure/B8802614.png)
